molecular formula C12H12BrN3O B11375520 4-bromo-N-(1-ethyl-1H-pyrazol-5-yl)benzamide

4-bromo-N-(1-ethyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B11375520
M. Wt: 294.15 g/mol
InChI Key: LCEJWWFPDNVOBW-UHFFFAOYSA-N
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Description

4-bromo-N-(1-ethyl-1H-pyrazol-5-yl)benzamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This specific compound features a bromine atom attached to the benzene ring and an ethyl group attached to the pyrazole ring, making it a unique and versatile molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1-ethyl-1H-pyrazol-5-yl)benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an α,β-unsaturated carbonyl compound. This reaction is often carried out under mild conditions using solvents like ethanol or methanol.

    Bromination: The bromination of the benzene ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Amidation: The final step involves the formation of the amide bond between the pyrazole ring and the benzene ring. This can be achieved through a coupling reaction using reagents like carbodiimides or acyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-ethyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in water.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-N-(1-ethyl-1H-pyrazol-5-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-ethyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular receptors may trigger signaling cascades that result in various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide
  • 4-fluoro-N-(1-methyl-1H-pyrazol-5-yl)benzamide
  • 4-chloro-N-(1-methyl-1H-pyrazol-5-yl)benzamide

Uniqueness

4-bromo-N-(1-ethyl-1H-pyrazol-5-yl)benzamide is unique due to the presence of the ethyl group on the pyrazole ring and the bromine atom on the benzene ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H12BrN3O

Molecular Weight

294.15 g/mol

IUPAC Name

4-bromo-N-(2-ethylpyrazol-3-yl)benzamide

InChI

InChI=1S/C12H12BrN3O/c1-2-16-11(7-8-14-16)15-12(17)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3,(H,15,17)

InChI Key

LCEJWWFPDNVOBW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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